molecular formula C22H21BrClN5OS B2564822 5-((4-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-75-1

5-((4-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2564822
CAS No.: 851809-75-1
M. Wt: 518.86
InChI Key: OMABNWXANFZUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted at position 2 with a methyl group and at position 6 with a hydroxyl group. The position 5 substituent comprises a 4-bromophenyl group connected via a methyl bridge to a piperazine ring bearing a 3-chlorophenyl moiety. The presence of halogen atoms (bromo and chloro) and the piperazine ring may influence solubility, binding affinity, and metabolic stability compared to analogs.

Properties

IUPAC Name

5-[(4-bromophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrClN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-5-7-16(23)8-6-15)28-11-9-27(10-12-28)18-4-2-3-17(24)13-18/h2-8,13,19,30H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMABNWXANFZUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a fused triazole and thiazole ring system along with substituted phenyl groups. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C19H19BrClN5S\text{C}_{19}\text{H}_{19}\text{BrClN}_5\text{S}

This structure includes:

  • Bromophenyl group : Contributes to the compound's electronic properties.
  • Chlorophenyl group : Enhances biological activity through interactions with biological targets.
  • Piperazine moiety : Known for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds, including this one, show significant antimicrobial properties against various bacterial strains. For example, compounds similar to this compound have demonstrated effectiveness against Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : The mechanism of action is thought to involve the inhibition of specific enzymes related to cell proliferation. Research indicates that compounds with similar structures can inhibit cancer cell growth in vitro .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : It could interact with various receptors, modulating their activity and leading to therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on related piperazine derivatives showed promising results in inhibiting bacterial growth. The derivatives were tested against multiple strains and exhibited varying degrees of effectiveness. The compound's structural features were linked to enhanced binding affinity to bacterial enzymes .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that compounds structurally similar to this compound significantly reduced the proliferation of cancer cell lines. The study highlighted the importance of the thiazole and triazole rings in mediating these effects through specific molecular interactions .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialSalmonella typhiModerate to strong activity
AntimicrobialBacillus subtilisModerate activity
AnticancerVarious cancer cell linesSignificant growth inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing thiazole and triazole moieties in anticancer therapy. For instance, derivatives similar to the target compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable example is a related compound that demonstrated significant cytotoxicity with an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating a strong potential for inducing apoptosis through mechanisms such as tubulin polymerization inhibition and cell cycle arrest .

Antimicrobial Properties

Compounds featuring thiazole rings are known for their antimicrobial activity. Research indicates that thiazole derivatives can exhibit antibacterial, antifungal, and antiviral properties. The target compound's structure suggests it may possess similar bioactivity due to the presence of the thiazole and triazole components, which are often linked to diverse pharmacological activities .

Neuropharmacology

The piperazine moiety present in the compound is associated with various neuropharmacological activities. Compounds containing piperazine have been explored as potential treatments for neurological disorders due to their ability to interact with neurotransmitter systems. This suggests that the target compound may also have applications in treating conditions such as anxiety or depression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 5-((4-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol. Studies have shown that modifications in the bromophenyl and chlorophenyl substituents can significantly influence biological activity. For example:

Substituent Activity IC50 Value (μM)
4-BromophenylAnticancer0.99
3-ChlorophenylAntimicrobialVaries
Piperazine IntegrationNeuroactivityNot reported

This table summarizes findings from various studies that illustrate how different substituents affect the biological activity of related compounds.

Synthesis and Evaluation

A comprehensive study involved synthesizing several derivatives of triazole-piperazine conjugates. These were screened for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. The most promising compounds were further evaluated using flow cytometric analysis to assess their effect on cell cycle progression .

Molecular Modeling Studies

In silico studies have provided insights into how these compounds interact at a molecular level. For instance, molecular docking studies revealed that certain derivatives bind effectively to the colchicine site on tubulin, which is critical for their anticancer activity. This modeling supports experimental findings and aids in predicting the behavior of new analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compound 4 (4-chlorophenyl derivative) and Compound 5 (4-bromophenyl derivative) ():

  • Structural Differences : Compound 4 has a chlorine atom at the 4-aryl position, while Compound 5 substitutes chlorine with bromine.
  • Crystallography : Both are isostructural (triclinic, P̄1 symmetry) with nearly planar molecular conformations except for one fluorophenyl group oriented perpendicularly. This structural rigidity may enhance intermolecular interactions in therapeutic targets .
Parameter Target Compound Compound 4 Compound 5
Aryl Substituent 3-Chlorophenyl (piperazine) 4-Chlorophenyl 4-Bromophenyl
Core Structure Thiazolo-triazole Thiazole-pyrazole-triazole Thiazole-pyrazole-triazole
Halogen Position 4-Bromo (phenyl), 3-Cl (piperazine) 4-Cl (aryl) 4-Br (aryl)
Reported Bioactivity N/A Antimicrobial N/A
Piperazine-Containing Derivatives

5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ():

  • Structural Variance : Replaces the 4-bromophenyl group with a 4-ethoxy-3-methoxyphenyl moiety.
  • Synthetic Relevance : Demonstrates the modularity of substituents on the phenyl ring for tuning pharmacokinetic properties.
Triazole-Thiophene Hybrids ()

3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles :

  • Structural Similarities : Share bromophenyl and triazole motifs but lack the thiazolo-triazole core and piperazine moiety.
  • Bioactivity : Exhibit antimicrobial activity against bacterial (Staphylococcus aureus, Escherichia coli) and fungal (Candida albicans) strains, suggesting triazole derivatives’ broad applicability .

Key Research Findings and Implications

Halogen Effects : Chlorine and bromine at aryl positions modulate bioactivity and intermolecular interactions. Bromine’s larger atomic radius may enhance hydrophobic binding but reduce solubility compared to chlorine .

Piperazine Role : The piperazine ring in the target compound could improve CNS penetration or receptor affinity, as seen in neuroactive or antimicrobial piperazine-containing drugs .

Triazole Core : The thiazolo-triazole scaffold offers structural stability and hydrogen-bonding capacity, critical for target engagement .

Q & A

Q. What synthetic strategies are optimal for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?

The thiazolo[3,2-b][1,2,4]triazole scaffold can be synthesized via cyclocondensation of thioamide precursors with hydrazine derivatives. For example, highlights the use of hydrazine hydrate in forming 1,2,4-triazole rings from acetylated intermediates under reflux conditions. Key steps include:

  • Reaction optimization : Use of NaH in toluene for activating intermediates (e.g., acetylated pyrazole derivatives) .
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) and HPLC for >95% purity verification .
  • Yield improvement : Adjusting stoichiometry of 1-(4-methoxyphenyl)ethan-1-one and diethyl acetylenedicarboxylate to enhance cyclization efficiency .

Q. How can structural characterization be rigorously performed for this compound?

A multi-technique approach is critical:

  • 1H/13C NMR : Assign peaks for the piperazine methylene protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
  • Elemental analysis : Confirm C, H, N, S, and halogen content (e.g., Br: ~14.8% by mass) .
  • LC-MS : Detect molecular ions (e.g., [M+H]+ at m/z ~580) and fragmentation patterns to verify the triazole-thiazole linkage .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the (4-(3-chlorophenyl)piperazin-1-yl)methyl group .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme inhibition : Test against fungal 14α-demethylase (CYP51) via spectrophotometric assays, as triazole derivatives often target ergosterol biosynthesis .
  • Receptor binding : Screen for affinity to serotonin (5-HT1D/5-HT2) or dopamine receptors using radioligand displacement assays, given structural similarity to piperazine-containing psychotropics .
  • ADME profiling : Use Caco-2 cell monolayers for permeability and microsomal stability assays (e.g., t1/2 > 60 min supports further development) .

Advanced Research Questions

Q. How can molecular docking guide the optimization of this compound’s interactions with fungal CYP51?

  • Target selection : Use the 14α-demethylase lanosterol structure (PDB: 3LD6) for docking studies .
  • Docking parameters : Apply AutoDock Vina with Lamarckian GA, focusing on the heme-binding pocket and triazole coordination.
  • Key interactions : Prioritize hydrogen bonds between the triazole N2 and CYP51’s Tyr118, and hydrophobic contacts with Leu121 and Phe255 .
  • Validation : Compare docking scores (e.g., ΔG ≤ −9 kcal/mol) with known inhibitors like fluconazole to assess competitiveness .

Q. What experimental approaches resolve contradictions in SAR for the 4-bromophenyl and 3-chlorophenyl substituents?

  • SAR analysis : Synthesize analogs with halogen substitutions (e.g., 4-Cl, 4-F) and compare IC50 values in antifungal assays. shows that 4-Br enhances CYP51 binding (IC50: 0.8 µM) vs. 4-Cl (IC50: 2.3 µM), likely due to increased hydrophobicity .
  • Crystallographic evidence : Resolve ligand-enzyme complexes to identify steric clashes (e.g., 3-Cl vs. 4-Cl in the piperazine ring) .
  • Free-energy calculations : Use MM/GBSA to quantify the contribution of Br/Cl substituents to binding entropy .

Q. How should researchers design experiments to address low synthetic yields in piperazine-methylation steps?

  • Mechanistic studies : Probe the alkylation of 4-(3-chlorophenyl)piperazine using in situ NMR to identify intermediates. notes that steric hindrance from the thiazole ring may require elevated temperatures (80–100°C) .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl2) to accelerate SN2 reactions .
  • Alternative routes : Explore reductive amination of aldehydes with piperazine derivatives, which improved yields by 20% in analogous systems .

Q. What strategies mitigate off-target effects in receptor binding assays?

  • Selectivity profiling : Screen against panels of GPCRs (e.g., α1-adrenergic, histamine H1) to identify cross-reactivity. shows that piperazine derivatives often bind 5-HT1D (Ki: 15 nM) but may antagonize α1-adrenergic receptors (Ki: 220 nM) .
  • Functional assays : Use calcium flux or cAMP assays to distinguish agonist/antagonist behavior and reduce false positives from allosteric modulation .
  • Metabolite testing : Incubate with liver microsomes to identify active metabolites (e.g., N-dealkylation products) that may contribute to off-target activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.